molecular formula C20H21N5O2 B6912111 N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-2-(5-phenyltetrazol-2-yl)acetamide

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-2-(5-phenyltetrazol-2-yl)acetamide

Cat. No.: B6912111
M. Wt: 363.4 g/mol
InChI Key: BHMGCPATDPSAOO-HKUYNNGSSA-N
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Description

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-2-(5-phenyltetrazol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phenyloxolan ring and a phenyltetrazol moiety, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-2-(5-phenyltetrazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c26-18(14-25-23-20(22-24-25)16-9-5-2-6-10-16)21-13-17-11-12-27-19(17)15-7-3-1-4-8-15/h1-10,17,19H,11-14H2,(H,21,26)/t17-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMGCPATDPSAOO-HKUYNNGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1CNC(=O)CN2N=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1CNC(=O)CN2N=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-2-(5-phenyltetrazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the phenyloxolan ring, followed by the introduction of the phenyltetrazol group. The final step involves the formation of the acetamide linkage.

    Preparation of Phenyloxolan Ring: This can be achieved through the cyclization of a suitable precursor, such as a phenyl-substituted diol, under acidic or basic conditions.

    Introduction of Phenyltetrazol Group: This step often involves the reaction of a phenyl-substituted azide with a nitrile compound under thermal or catalytic conditions to form the tetrazole ring.

    Formation of Acetamide Linkage: The final step involves the reaction of the intermediate compound with an acylating agent, such as acetic anhydride, to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-2-(5-phenyltetrazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-2-(5-phenyltetrazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-2-(5-phenyltetrazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it could inhibit or activate certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-2-(5-methyltetrazol-2-yl)acetamide
  • N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-2-(5-ethyltetrazol-2-yl)acetamide

Uniqueness

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-2-(5-phenyltetrazol-2-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenyloxolan ring and a phenyltetrazol moiety makes it particularly interesting for research and development in various fields.

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